Terbutylazine-desethyl-2-hydroxy

Overview

Description

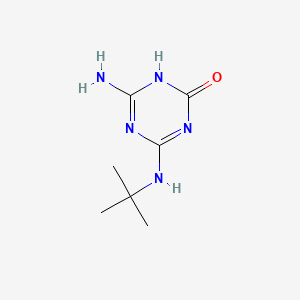

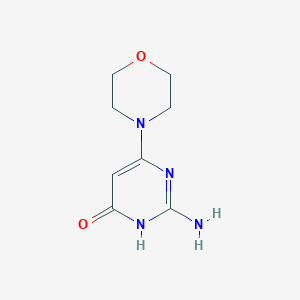

Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbutylazine . It is a diamino-1,3,5-triazine that is 1,3,5-triazin-2-ol substituted by an amino group at position 4 and a tert-butylamino group at position 6 .

Molecular Structure Analysis

The molecular formula of Terbutylazine-desethyl-2-hydroxy is C7H13N5O . Its average mass is 183.211 Da and its monoisotopic mass is 183.112015 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Terbutylazine-desethyl-2-hydroxy include its molecular formula C7H13N5O and its molecular weight 183.21 .Scientific Research Applications

I have conducted a search for the scientific research applications of “Terbutylazine-desethyl-2-hydroxy,” but the available information is limited. The primary application mentioned in the search results is its use in adsorption processes on specific polymeric microspheres, with factors such as pH and temperature affecting its efficiency .

Safety and Hazards

Mechanism of Action

Target of Action

Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbuthylazine . The primary targets of this compound are the grass and broad-leaved weeds in a variety of situations including forestry . It also controls slime-forming algae, fungi, and bacteria in non-agricultural situations .

Mode of Action

It is known that it is a persistent and mobile metabolite of terbuthylazine . It interacts with its targets primarily through adsorption . The efficiency of its adsorption on specific polymeric microspheres has been studied, and it was found that hydrogen bonds play an important role in these systems .

Biochemical Pathways

The main degradation pathways of terbuthylazine in the soil lead to the formation of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine . Depending on the microbial activity, other metabolites such as desethylhydroxy-terbuthylazine, diamino-chlorotriazine, and desbutylhydroxy-terbuthylazine may also be formed .

Pharmacokinetics

The pharmacokinetics of Terbutylazine-desethyl-2-hydroxy involves its adsorption on specific polymeric microspheres . The efficiency of this adsorption and the impact of different factors such as pH and temperature on this process have been studied . The equilibrium data in the batch study fit the Freundlich isotherm for 2-hydroxy-terbuthylazine, and for desethyl-terbuthylazine, the Temkin and Dubinin–Radushkevich models were better .

Result of Action

The result of the action of Terbutylazine-desethyl-2-hydroxy is the control of target weeds and other organisms . In terms of residues, the residue definition for risk assessment is proposed as the sum of terbuthylazine and metabolites MT1 (desethyl-terbuthylazine) and MT14 (Terbuthylazine-desethyl-2-hydroxy), expressed as terbuthylazine .

Action Environment

The action of Terbutylazine-desethyl-2-hydroxy is influenced by various environmental factors. For instance, the compound’s adsorption efficiency can be affected by factors such as pH and temperature . Moreover, due to its high chemical and biochemical stability, it can remain for many years in various environmental compartments .

properties

IUPAC Name |

6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISVCFZNCYUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216887 | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbutylazine-desethyl-2-hydroxy | |

CAS RN |

66753-06-8 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)

![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)